![molecular formula C8H3ClF3NO3S2 B1454716 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride CAS No. 1268334-85-5](/img/structure/B1454716.png)
4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride” is a unique chemical compound with the empirical formula C8H3ClF3NO3S2 . It has a molecular weight of 317.69 . The compound is solid in form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3ClF3NO3S2/c9-18(14,15)7-1-4(3-17-7)5-2-6(16-13-5)8(10,11)12/h1-3H . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 317.69 . The InChI code provides further details about its molecular structure .
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- The compound serves as a precursor for the synthesis of diverse heterocyclic compounds. For instance, its reactions with ammonia, hydrazine hydrate, sodium azide, and various amines lead to the formation of sulfonamides, sulfonohydrazides, and sulfonyl azides, among others, demonstrating its versatility in chemical transformations and the synthesis of potentially bioactive molecules (Obafemi, 1982).
Synthesis of Functionalized Derivatives
- Highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, featuring a triflyl group at the 4-position, were synthesized through diastereoselective trifluoromethylation and halogenation. These derivatives are anticipated to be a new class of antiparasiticides, showcasing the compound's potential in contributing to the development of novel therapeutic agents (Kawai et al., 2014).
Development of Bioactive Compounds
- The exploration of 5-isoxazolylsulfonyl chlorides for the synthesis of promising bioactive compounds is another notable application. Methods for synthesizing these chlorides have been developed, paving the way for constructing prospective bioactive molecules (Lebed' et al., 2017).
Inhibitory Properties and Biological Activities
- Isoxazole-containing sulfonamides have been synthesized, displaying potent inhibitory properties against carbonic anhydrase II and VII, important targets for antiglaucoma and anti-neuropathic pain therapies. This demonstrates the role of 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride derivatives in medicinal chemistry and drug design (Altug et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
4-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO3S2/c9-18(14,15)7-1-4(3-17-7)5-2-6(16-13-5)8(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHGDBUEVDUQHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C2=CSC(=C2)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine](/img/structure/B1454633.png)


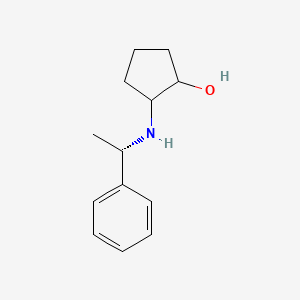
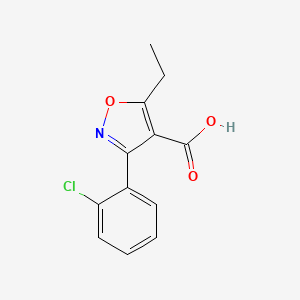

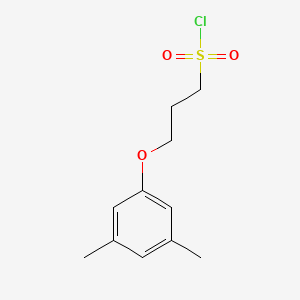
![Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate](/img/structure/B1454643.png)
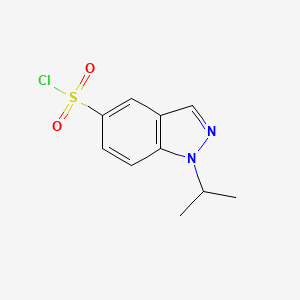
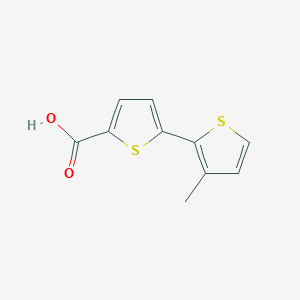
![3-[2-(Thiophen-3-yl)ethoxy]aniline](/img/structure/B1454649.png)

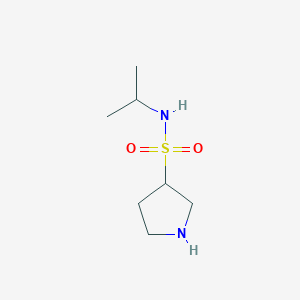
![1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1454654.png)